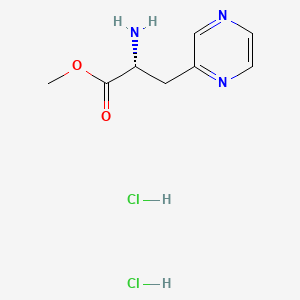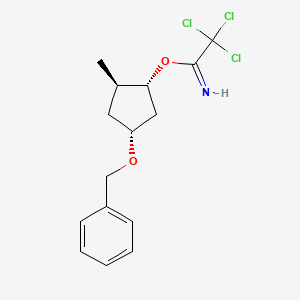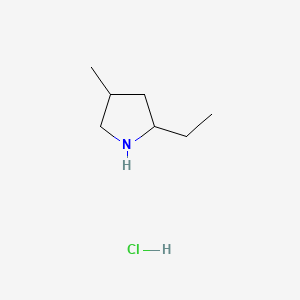
tert-butyl 2-(methylamino)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(methylamino)butanoate hydrochloride, also known as MTBH, is a versatile organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and alcohols, and is of interest due to its ability to serve as a reagent for the synthesis of other compounds. MTBH has been studied for its use in the synthesis of amino acids, peptides, and other organic molecules, as well as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
Tert-butyl 2-(methylamino)butanoate hydrochloride acts as a reagent for the synthesis of other compounds by acting as a nucleophile and attacking electrophilic centers. It can also be used to modify the activity of enzymes and proteins by acting as a competitive inhibitor.
Biochemical and Physiological Effects
This compound has been studied for its effects on the biochemical and physiological properties of cells and organisms. It has been shown to affect the activity of enzymes, proteins, and other molecules in the cell. It has also been used to study the regulation of gene expression, as well as the effects of drugs on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-(methylamino)butanoate hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and stable under a variety of conditions. However, it can be toxic if not handled properly, and it has a limited solubility in water.
Direcciones Futuras
Some potential future directions for research on tert-butyl 2-(methylamino)butanoate hydrochloride include further study of its synthesis method, mechanism of action, and biochemical and physiological effects. Additionally, research could be conducted on the use of this compound in the development of novel drugs, as well as its potential applications in biotechnology and nanotechnology. Furthermore, research could be conducted on the use of this compound in the study of protein-protein interactions, enzyme mechanisms, and gene expression. Finally, research could be conducted on the advantages and limitations of using this compound in lab experiments.
Métodos De Síntesis
Tert-butyl 2-(methylamino)butanoate hydrochloride is synthesized via a process of alkylation and hydrolysis. In the first step, the appropriate alkyl halide is reacted with an amine in an acid-catalyzed reaction to form an alkylated amine. In the second step, the alkylated amine is treated with aqueous hydrochloric acid to form this compound.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(methylamino)butanoate hydrochloride has been widely used in scientific research applications due to its versatile nature. It has been used as a reagent for the synthesis of amino acids, peptides, and other organic molecules. It has also been used in the synthesis of novel compounds for drug discovery, as well as in the study of enzyme mechanisms and protein-protein interactions.
Propiedades
IUPAC Name |
tert-butyl 2-(methylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6-7(10-5)8(11)12-9(2,3)4;/h7,10H,6H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRBOQHJPOTODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

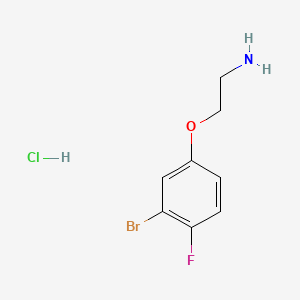
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
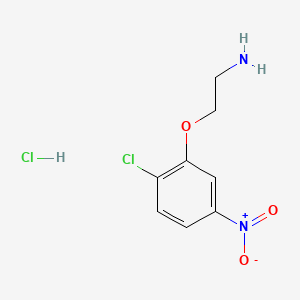

![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
